molecular formula C43H71NaO11 B10764454 4-Methylsalinomycin sodium

4-Methylsalinomycin sodium

Cat. No.: B10764454
M. Wt: 787.0 g/mol
InChI Key: NBRZEFXQRCTYMC-WHIXXYDISA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Narasin (sodium salt) is synthesized by isolating narasin from the fermentation broth of Streptomyces aureofaciens. The isolation involves organic solvent extraction and silica gel chromatography . The sodium salt form is prepared by dissolving narasin in dioxane, adding sodium hydroxide, and stirring the mixture for two hours .

Industrial Production Methods: In industrial settings, narasin is produced through large-scale fermentation of Streptomyces aureofaciens. The fermentation broth is processed to extract narasin, which is then converted to its sodium salt form using sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: Narasin (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Narasin (sodium salt) exerts its effects by disrupting ion gradients across cell membranes. It forms complexes with metal cations, facilitating their transport across lipid membranes. This disrupts the ion balance within cells, leading to cell death . In cancer research, narasin has been shown to induce apoptosis through endoplasmic reticulum stress and inhibition of the NF-κB signaling pathway .

Comparison with Similar Compounds

Biological Activity

4-Methylsalinomycin sodium, also known as narasin, is a polyether ionophore antibiotic that has garnered significant attention for its biological activities, particularly in the fields of cancer research and veterinary medicine. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

4-Methylsalinomycin is a derivative of salinomycin, which is known for its ability to disrupt ion transport across cell membranes. It primarily targets potassium (K+^+) ions while exhibiting some selectivity for sodium (Na+^+) ions. This selectivity underlies its efficacy in various biological applications, including its use as an antibiotic in livestock and its emerging role in cancer therapy.

The primary mechanism by which 4-methylsalinomycin exerts its biological effects involves the modulation of ion transport across cellular membranes. This leads to:

  • Disruption of Ion Homeostasis : By facilitating the transport of K+^+ ions across the bacterial cell membrane, narasin causes an increase in intracellular H+^+ concentration, activating the H+^+-ATPase pump. This results in energy depletion within the cell and ultimately inhibits cell division and growth .
  • Induction of Apoptosis in Cancer Cells : Research indicates that 4-methylsalinomycin can induce apoptosis specifically in cancer stem cells without affecting normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Anticancer Properties

Numerous studies have highlighted the potential of 4-methylsalinomycin as an anticancer agent:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrate that narasin effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis. For instance, it has been shown to significantly reduce the viability of breast cancer cells while sparing normal mammary epithelial cells .
  • Targeting Cancer Stem Cells : The compound has been noted for its ability to target and eliminate cancer stem cells, which are often resistant to conventional therapies. This property positions narasin as a promising candidate for combination therapies aimed at improving treatment outcomes in aggressive cancers .

Antimicrobial Activity

In addition to its anticancer properties, 4-methylsalinomycin exhibits significant antimicrobial activity:

  • Effectiveness Against Gram-Positive Bacteria : Narasin has been effective against various strains of Gram-positive bacteria, including Enterococcus faecium and Enterococcus faecalis. Its mechanism involves disrupting bacterial ion transport systems, leading to cell death .
  • Use in Veterinary Medicine : Due to its efficacy against coccidial infections in poultry and other livestock, narasin is utilized as a growth promoter and prophylactic agent in animal husbandry .

Study 1: Anticancer Efficacy

A study published in Cancer Letters explored the effects of 4-methylsalinomycin on breast cancer stem cells. The results showed a dose-dependent induction of apoptosis, with significant reductions in cell viability observed at concentrations as low as 10 nM. The study concluded that narasin could serve as a potent agent against breast cancer stem cells due to its selective toxicity .

Study 2: Antimicrobial Applications

In a veterinary context, narasin was evaluated for its effectiveness against coccidiosis in poultry. The study indicated that treatment with narasin significantly reduced the incidence of coccidial infections compared to control groups, highlighting its role as an effective prophylactic agent in livestock management .

Data Summary

Property Details
Chemical Structure C20_{20}H30_{30}O6_{6}S (this compound)
Mechanism of Action Ionophoric activity disrupting K+^+ transport; induces apoptosis
Anticancer Activity Induces apoptosis in cancer stem cells; selective toxicity to tumor cells
Antimicrobial Activity Effective against Gram-positive bacteria; used in veterinary applications
Clinical Applications Potential use in targeted cancer therapies; growth promoter in livestock

Properties

Molecular Formula

C43H71NaO11

Molecular Weight

787.0 g/mol

IUPAC Name

sodium;(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate

InChI

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29?,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1

InChI Key

NBRZEFXQRCTYMC-WHIXXYDISA-M

Isomeric SMILES

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@](C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]

Canonical SMILES

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]

Origin of Product

United States

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